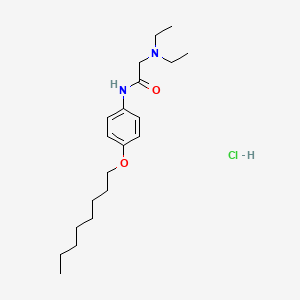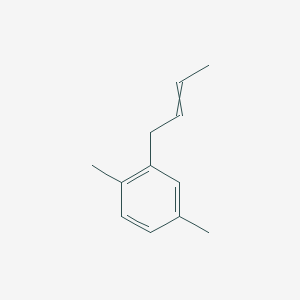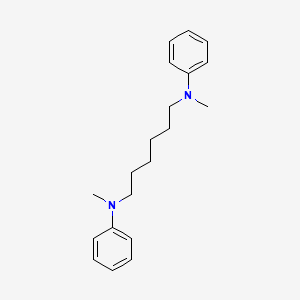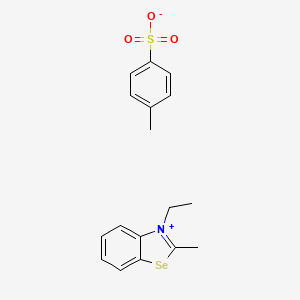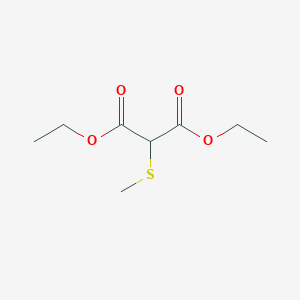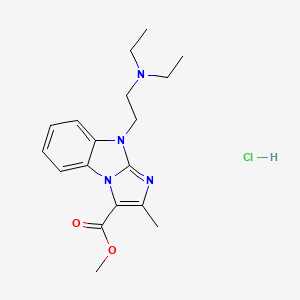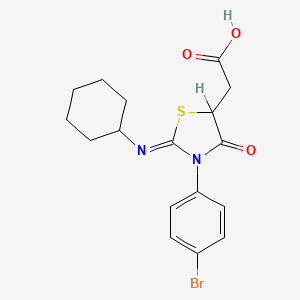![molecular formula C8H11N2O+ B14661721 Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- CAS No. 45859-54-9](/img/structure/B14661721.png)
Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- is a derivative of pyridinium salts, which are well-known for their diverse applications in organic chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using pyridine and methyl iodide, followed by the addition of the hydroxyiminoethyl group under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Pyridinium chloride: A simple pyridinium salt used in various chemical reactions.
N-methylpyridinium: Another methylated pyridinium derivative with different functional groups.
Pyridinium N-oxide: An oxidized form of pyridinium with distinct reactivity.
Uniqueness: Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- is unique due to the presence of the hydroxyiminoethyl group, which imparts specific reactivity and potential biological activity not found in other pyridinium derivatives.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
45859-54-9 |
|---|---|
Molecular Formula |
C8H11N2O+ |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
N-[1-(1-methylpyridin-1-ium-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-7(9-11)8-4-3-5-10(2)6-8/h3-6H,1-2H3/p+1 |
InChI Key |
TVMZWIPZBHJQDD-UHFFFAOYSA-O |
Canonical SMILES |
CC(=NO)C1=C[N+](=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


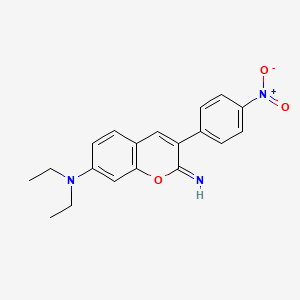

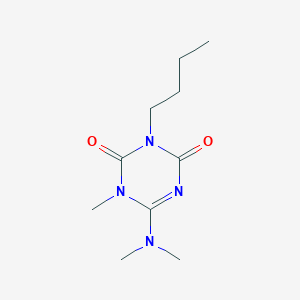

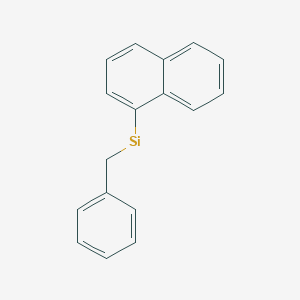
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
